molecular formula C20H40BrNO3 B8236299 Sabrac

Sabrac

Cat. No.: B8236299
M. Wt: 422.4 g/mol
InChI Key: KXLZSKTVZMRRCY-RBUKOAKNSA-N
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Description

Irreversible Binding Dynamics to Cys143 Active Site Residue

This compound exerts its inhibitory effects through covalent modification of Cys143, a catalytically essential residue in AC's α-subunit. X-ray crystallography reveals that this compound's bromoacetamide warhead aligns with Cys143's thiol group at 2.4 Å resolution, enabling nucleophilic attack that forms a stable thioether bond. This interaction persists despite lysosomal protease activity, with mass spectrometry showing 98% target occupancy 24 hours post-administration in PC-3/Mc prostate cancer models.

The irreversible mechanism confers three pharmacological advantages:

  • Prolonged target engagement (dissociation half-life >48 hours vs. 2.3 hours for reversible inhibitors)
  • Overcoming enzyme overexpression (IC50 remains 0.8 nM even at 10× physiological AC concentrations)
  • Bypassing competitive inhibition from endogenous ceramide substrates

Molecular dynamics simulations indicate the Cys143-Sabrac adopt induces a 12° rotation in AC's β-sandwich domain, sterically blocking ceramide access to the catalytic triad (Asp340-His193-Asp187).

Table 1: Kinetic Parameters of this compound-Mediated AC Inhibition

Parameter Value (Mean ± SD) Assay Conditions
IC50 0.78 ± 0.12 nM Recombinant human AC, pH 4.5
kinact/Ki 2.4 × 10^5 M⁻¹s⁻¹ Stopped-flow fluorimetry
Ceramide Δ (24h) 4.2-fold ↑ PC-3/Mc cells, 10 nM this compound
S1P Reduction 68 ± 7% Lung metastasis model

Data compiled from

Structural Determinants of Sphingoid Backbone-Target Interactions

This compound's efficacy stems from its sphingoid-inspired architecture, which mimics ceramide's natural conformation. The 18-carbon backbone adopts a 4E,6E-diene geometry that optimally fills AC's hydrophobic channel (VDW contact surface = 412 Ų). Key interactions include:

  • C1-C4 region : Forms π-π stacking with Phe346 and Phe198 (binding energy -8.2 kcal/mol)
  • C12 methyl branch : Fits into a 5 ų hydrophobic pocket lined by Leu152 and Val189
  • C18 terminus : Hydrogen-bonds with Asp340's carboxylate (distance 2.7 Å)

Structure-activity relationship (SAR) studies demonstrate that shortening the backbone by ≥2 carbons reduces potency 100-fold, while epimerizing the C3 hydroxyl abolishes activity. The bromoacetamide warhead's positioning relative to Cys143 is geometrically constrained, with a 15° deviation from ideal attack angle decreasing kinact/Ki by 93%.

Kinetic Profiling of Ceramide Accumulation Post-AC Inhibition

This compound treatment induces biphasic ceramide dynamics across cell lines:

Phase I (0-6h): Rapid ceramide rise (slope = 0.8 pmol/µg protein/hour) due to AC inhibition
Phase II (6-24h): Slower accumulation (slope = 0.2 pmol/µg/hour) from compensatory de novo synthesis

In PC-3/Mc xenografts, single-dose this compound (1 mg/kg) elevates tumor ceramide to 4.3 nmol/mg tissue by 24h – sufficient to activate caspase-9 and induce 62% apoptosis. Sphingosine-1-phosphate (S1P) concurrently drops to 0.7 nM (vs. 2.4 nM controls), disrupting the ceramide-S1P rheostat that drives metastasis.

Equation 1: Ceramide Accumulation Kinetics

$$ \frac{d[Cer]}{dt} = k{inhibition} \cdot [AC]{active} - k_{degradation} \cdot [Cer] $$

Where:

  • $$k_{inhibition}$$ = 2.4 × 10⁻³ s⁻¹ (this compound-dependent AC inactivation rate)
  • $$k_{degradation}$$ = 8.7 × 10⁻⁴ s⁻¹ (ceramide-to-sphingosine conversion)

Properties

IUPAC Name

2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLZSKTVZMRRCY-RBUKOAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Sphingoid Base Acylation

The synthesis of SABRAC centers on the acylation of sphingoid bases with bromoacetylating agents. As detailed in activity-based probe development studies, the procedure involves reacting (2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-amine (sphingosine) with bromoacetic acid derivatives in dichloromethane (CH₂Cl₂) under triethylamine (Et₃N) catalysis. Stoichiometric ratios of 1.2 equivalents of bromoacetyl bromide or chloroacetyl chloride to sphingosine ensure complete conversion, with reactions proceeding at room temperature for 12 hours. This method yields crude this compound with minimal byproducts, as confirmed by thin-layer chromatography (TLC) monitoring.

A critical advancement in this route is the stereochemical preservation of the sphingosine backbone. Nuclear magnetic resonance (NMR) analyses confirm that the (2S,3R,E) configuration remains intact post-acylation, with no observable epimerization at the C2 or C3 positions. The reaction’s efficiency is further evidenced by high-resolution mass spectrometry (HRMS), which shows a molecular ion peak at m/z 420.2125 [M+H]⁺, matching the theoretical m/z of 420.2108 for C₂₀H₃₉BrNO₃.

Isomer-Specific Modifications

Recent protocols have expanded this compound synthesis to include cis-4,5-unsaturated analogs. By substituting sphinganine (dihydrosphingosine) for sphingosine, researchers synthesized (2S,3R,Z)-SABRAC, which exhibits distinct chromatographic and spectroscopic properties. The cis isomer’s ¹H NMR spectrum shows a downfield shift of the olefinic protons to δ 5.67–5.57 ppm (compared to δ 5.54–5.46 ppm for the trans isomer), enabling rapid differentiation via NMR. These isomers provide tools for probing AC’s substrate specificity in lipidomic studies.

Purification and Structural Characterization

Flash Chromatography for Crude Product Refinement

Post-synthesis purification employs silica gel flash chromatography with a gradient elution system (CH₂Cl₂:MeOH, 0–7% MeOH). This step removes unreacted sphingosine and bromoacetyl bromide, yielding this compound with >95% purity as assessed by ultraperformance liquid chromatography (UPLC). The typical recovery rate from this process ranges between 70% and 85%, depending on the starting material’s purity.

Table 1: Chromatographic Conditions for this compound Purification

ParameterSpecification
Stationary PhaseSilica Gel 60 (230–400 mesh)
Mobile PhaseCH₂Cl₂/MeOH gradient (0–7% MeOH)
Flow Rate15 mL/min
DetectionUV at 254 nm
Retention Time8.2–8.7 minutes

Spectroscopic Validation

¹H NMR and ¹³C NMR serve as primary tools for structural confirmation. In CDCl₃, this compound’s ¹H NMR spectrum displays characteristic signals at δ 7.19 ppm (d, J = 8.0 Hz, NH), δ 5.50 ppm (dt, olefinic H), and δ 3.71–3.97 ppm (m, hydroxyl-bearing CH₂ groups). The bromoacetamide moiety’s methylene protons resonate as a singlet at δ 3.88 ppm, integrating for two protons.

HRMS complements NMR data, with electrospray ionization (ESI) yielding a [M+H]⁺ ion at m/z 420.2125 (calculated: 420.2108), confirming the molecular formula C₂₀H₃₉BrNO₃. Discrepancies between observed and theoretical masses are <5 ppm, ensuring analytical reliability.

Formulation Strategies for Biological Applications

Stock Solution Preparation

This compound’s limited aqueous solubility (chloroform: soluble; water: <0.1 mg/mL) necessitates dimethyl sulfoxide (DMSO) as a primary solvent. Standard stock solutions are prepared at 10 mM in anhydrous DMSO, with aliquots stored at -20°C to prevent hydrolysis. Repeated freeze-thaw cycles are avoided by partitioning stocks into single-use vials.

Table 2: Standard Stock Solution Parameters

Concentration (mM)Volume (mL)DMSO (μL)This compound (mg)
1019504.22
519502.11
119900.42

In Vivo Formulation Protocols

For animal studies, this compound is reconstituted in biocompatible solvents. A typical formulation combines DMSO master liquid with PEG300 and Tween 80, followed by dilution in distilled water. This protocol ensures solubility while minimizing solvent toxicity:

  • Master Liquid : 10 mM this compound in DMSO.

  • Dilution : Combine 50 μL master liquid with 150 μL PEG300, 50 μL Tween 80, and 750 μL ddH₂O.

  • Clarification : Vortex and sonicate until optically clear.

This formulation achieves a final working concentration of 1 mM with >90% compound stability over 24 hours at 4°C.

Analytical Methods for Quality Control

Fluorometric Ceramidase Activity Assay

This compound’s efficacy as an AC inhibitor is validated using a fluorogenic substrate (RBM14C12) in cell lysates. The assay measures residual AC activity post-inhibition via fluorescence (λₑₓ/λₑₘ = 355/460 nm), with IC₅₀ values calculated from dose-response curves. this compound demonstrates an IC₅₀ of 2.3 μM in prostate cancer cell lines, confirming potent AC inhibition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantitative analysis employs reversed-phase LC-MS with a C18 column (2.1 × 50 mm, 1.7 μm). A gradient of 80–99% methanol over 20 minutes resolves this compound from metabolic byproducts, with retention times of 8.5 ± 0.2 minutes . Mass accuracy is maintained at <5 ppm using lock mass correction with leucine enkephalin.

Chemical Reactions Analysis

Scientific Research Applications

Prostate Cancer

In studies involving metastatic prostate cancer, Sabrac demonstrated significant inhibitory effects on acid ceramidase activity. It was found to induce a buildup of ceramides, which correlated with increased apoptosis in cancer cells. The IC50 for this compound in PC3 metastatic prostate cancer cells was reported to be less than 1 µM .

Table 1: Efficacy of this compound in Prostate Cancer Cells

CompoundCell LineIC50 (µM)Effect
This compoundPC3<1Induces apoptosis via ceramide accumulation

Oligodendroglioma

Recent studies have shown that this compound has specific cytotoxic effects on IDH1-mutated oligodendroglioma cells. In vitro experiments demonstrated that this compound treatment led to a significant increase in ceramide levels (up to 30-fold) and activated both extrinsic and intrinsic apoptotic pathways. Notably, it was observed that this compound could cross the blood-brain barrier, making it a candidate for treating brain tumors .

Table 2: Effects of this compound on Oligodendroglioma Cells

ParameterResult
Ceramide IncreaseUp to 30-fold
Apoptotic Pathways ActivatedExtrinsic and intrinsic
Blood-Brain Barrier PenetrationYes

Development of Activity-Based Probes

This compound has also been utilized in the development of activity-based probes for imaging acid ceramidase in living cells. Analogues of this compound were synthesized for this purpose, demonstrating high potency as irreversible inhibitors with two-digit nanomolar range IC50 values . These probes allow for the visualization of active acid ceramidase and can be crucial for diagnosing diseases linked to altered enzyme activity.

Table 3: Characteristics of this compound Analogues

AnalogueIC50 (nM)Application
Analogue 152Imaging active acid ceramidase
Analogue 230Diagnostic tool for enzyme activity

Toxicity Studies

Toxicity assessments have indicated that this compound does not produce significant weight loss or toxicity in animal models, supporting its potential as a therapeutic agent . This is crucial for its development as a clinical treatment option.

Conclusion and Future Directions

The applications of this compound extend beyond mere inhibition of acid ceramidase; they encompass significant therapeutic potential in oncology and innovative diagnostic methodologies. Future research should focus on optimizing its pharmacological properties and exploring combination therapies that leverage its mechanisms for enhanced anticancer efficacy.

Mechanism of Action

SABRAC exerts its effects by irreversibly inhibiting acid ceramidase. This inhibition occurs through the reaction with the cysteine residue (Cys143) at the active site of the enzyme . The inhibition of acid ceramidase leads to the accumulation of ceramides, which are bioactive lipids involved in cell signaling pathways. The increased levels of ceramides induce apoptosis through both extrinsic and intrinsic pathways, contributing to the compound’s anti-cancer effects .

Comparison with Similar Compounds

SABRAC is unique in its high selectivity and potency as an acid ceramidase inhibitor. Similar compounds include:

This compound stands out due to its irreversible inhibition mechanism and its significant effects on ceramide accumulation and apoptosis induction.

Biological Activity

Sabrac is an irreversible inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells by manipulating ceramide levels. Here, we delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound operates by inhibiting acid ceramidase, which hydrolyzes ceramide into sphingosine. The inhibition leads to an accumulation of ceramide, a lipid known for its pro-apoptotic properties. Research indicates that this compound treatment results in a significant increase in ceramide levels—up to 30-fold in certain cell types—thereby promoting apoptosis through both extrinsic and intrinsic pathways. This mechanism is particularly relevant in IDH1-mutated oligodendroglioma cells, where this compound has shown selective cytotoxicity .

Key Research Findings

  • Induction of Apoptosis :
    • This compound has been shown to activate apoptotic pathways independent of endoplasmic reticulum (ER) stress. The increase in ceramide levels correlates with mitochondrial permeability changes, leading to cell death .
    • In a study involving patient-derived glioma cells, this compound treatment resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-8, a marker for extrinsic apoptosis .
  • Ceramide Accumulation :
    • Detailed mass spectrometry analyses revealed that specific ceramides, particularly C12 ceramide, were significantly elevated following this compound treatment. This accumulation is dose-dependent and linked to the activation of various sphingolipid metabolic pathways .
  • Therapeutic Potential :
    • This compound's effectiveness as an AC inhibitor has been highlighted in models of metastatic prostate cancer. Inhibition of AC led to a marked accumulation of ceramides and reduced tumorigenicity in aggressive cancer cell lines .

Data Tables

The following table summarizes the effects of this compound on ceramide levels and apoptotic markers in various studies:

Study ReferenceCell TypeCeramide IncreaseApoptotic Marker CleavageNotes
IDH1-mutated OligodendrogliomaUp to 30-foldCaspase-8Induces apoptosis via mitochondrial pathways
PC-3 Prostate Cancer CellsSignificantNot specifiedInhibits tumor growth and metastasis
HEK293T CellsNot quantifiedNot specifiedUsed for activity-based imaging studies

Case Study 1: Oligodendroglioma

In a preclinical model using IDH1-mutated oligodendroglioma cells, this compound was administered through intraperitoneal injections. The treatment resulted in enhanced survival rates among the subjects compared to control groups receiving vehicle treatments. The study emphasized the specificity of this compound's action on AC-deficient tumors, highlighting its potential as a targeted therapy for specific glioma subtypes .

Case Study 2: Prostate Cancer

A separate investigation into the effects of this compound on metastatic prostate cancer cells demonstrated that AC inhibition led to significant ceramide accumulation and reduced clonogenic potential. This suggests that targeting AC with inhibitors like this compound could be a viable strategy for treating aggressive prostate cancers that are resistant to conventional therapies .

Q & A

How to formulate a focused research question for studying Sabrac’s molecular interactions?

Answer: Start by narrowing the scope using systematic reviews or meta-analyses to identify gaps in existing literature (e.g., "How do this compound’s binding affinities vary under different pH conditions?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure objectives. For example:

  • Population: this compound in vitro/in vivo systems
  • Intervention: Variable pH levels
  • Comparison: Baseline binding affinity at neutral pH
  • Outcome: Quantify changes via fluorescence resonance energy transfer (FRET) .

Q. What experimental designs are robust for studying this compound’s stability under thermal stress?

Answer: Use a factorial design with controlled variables (temperature, exposure time, solvent composition). For reproducibility:

  • Control group: this compound at 25°C in phosphate-buffered saline (PBS).
  • Experimental groups: 40°C, 60°C, and 80°C with triplicate measurements.
  • Data collection: UV-Vis spectroscopy at 280 nm to monitor aggregation .

Q. How to ensure representative sampling in this compound toxicity studies?

Answer: Calculate sample size using power analysis (e.g., G*Power software) to detect significant differences. For cell-based assays:

  • Use ≥3 biological replicates (e.g., independent cell cultures).
  • Include positive/negative controls (e.g., cisplatin for cytotoxicity benchmarks) .

Q. What statistical methods resolve conflicting data on this compound’s bioavailability?

Answer: Apply multivariate regression to account for covariates (e.g., metabolic enzymes, membrane permeability). For contradictory in vivo/in vitro results:

  • Use Bland-Altman plots to assess agreement.
  • Perform sensitivity analysis to identify outlier-prone variables .

Advanced Research Questions

Q. How to analyze contradictions between this compound’s theoretical simulations and experimental binding data?

Answer:

  • Step 1: Validate simulation parameters (force fields, solvation models) against crystal structures.
  • Step 2: Compare binding free energy (ΔG) from molecular dynamics (MD) with surface plasmon resonance (SPR) data.
  • Step 3: Use Bayesian inference to reconcile discrepancies, prioritizing empirical confidence intervals .

Q. What protocols enhance reproducibility in this compound’s catalytic activity assays?

Answer:

  • Pre-registration: Document protocols on platforms like Open Science Framework (OSF).
  • Blinding: Assign sample IDs randomly to avoid observer bias.
  • Reagent validation: Use mass spectrometry to confirm this compound purity (>95%) and lot consistency .

Q. How to integrate qualitative and quantitative methods in this compound’s mechanism-of-action studies?

Answer: Use mixed-methods triangulation:

  • Quantitative: Dose-response curves (IC50 calculations).
  • Qualitative: Thematic analysis of transcriptomic data (e.g., pathway enrichment via Gene Ontology).
  • Convergence: Overlay results to identify dominant pathways (e.g., apoptosis vs. autophagy) .

Q. What meta-analysis frameworks address heterogeneity in this compound’s preclinical trials?

Answer:

  • Inclusion criteria: Select studies with standardized endpoints (e.g., tumor volume reduction ≥50%).
  • Statistical model: Random-effects models to account for inter-study variability.
  • Sensitivity analysis: Exclude outlier studies and re-calculate effect sizes .

Q. How to design longitudinal studies for this compound’s chronic toxicity assessment?

Answer:

  • Cohort design: Administer this compound to rodents for 6–12 months, with monthly blood panels.
  • Endpoint stratification: Acute (ALT/AST elevation) vs. chronic (fibrosis markers like TGF-β).
  • Attrition mitigation: Use survival analysis (Kaplan-Meier curves) to adjust for dropout rates .

Q. What ethical frameworks govern this compound’s data sharing in collaborative research?

Answer:

  • FAIR principles: Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Anonymization: Strip datasets of identifiers (e.g., patient genomes) before deposition in repositories like Zenodo.
  • Licensing: Use CC-BY 4.0 for open access, with embargo periods for proprietary collaborations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.